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Abstract

(Indolin-4-yl)methanol, a heterocyclic compound featuring a reduced indole (indoline) core
with a methanol substituent, presents a scaffold of interest in medicinal chemistry and drug
discovery. Its structural similarity to biologically active indole derivatives suggests potential
applications in various therapeutic areas. This technical guide provides a comprehensive
overview of the known and predicted physicochemical properties of (Indolin-4-yl)methanol. It
includes a summary of its chemical identity, tabulated quantitative data, generalized
experimental protocols for its synthesis and analysis, and a discussion of its potential role in
biological signaling pathways based on related structures. This document is intended to serve
as a foundational resource for researchers engaged in the synthesis, characterization, and
application of this and similar molecules.

Chemical Identity and Structure

(Indolin-4-yl)methanol, with the CAS number 905274-11-5, is a derivative of indoline, which is
a saturated analog of indole. The presence of the hydroxyl group and the secondary amine
within the indoline ring system imparts specific chemical reactivity and potential for hydrogen
bonding, influencing its solubility and interactions with biological targets.

Table 1: Chemical Identifiers and Basic Properties
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Property Value Source(s)

IUPAC Name (Indolin-4-yl)methanol [1]
2,3-dihydro-1H-indol-4-

Synonyms [1]
ylmethanol

CAS Number 905274-11-5 [1][2]

Molecular Formula CoH11NO [1112]

Molecular Weight 149.19 g/mol [1][2]

Physical State

Liquid or Off-white to yellow
solid

Commercial Suppliers

Canonical SMILES

C1INC2=C(C=CC=C2)CO

[1]

InChl Key

KIAXWXLKHCRJIMK-
UHFFFAOYSA-N

[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and

biological activity. While experimental data for (Indolin-4-yl)methanol is limited, several key

parameters have been predicted through computational models.

Table 2: Predicted Physicochemical Data
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Property Predicted Value Source(s)

Boiling Point 3126 £21.0°C Commercial Suppliers
Density 1.162 + 0.06 g/cm3 Commercial Suppliers
pKa 14.29 +0.10 Commercial Suppliers
Melting Point Not available -

logP Not available -

Not explicitly quantified.
N Expected to be soluble in
Solubility Inferred from related structures
methanol and other polar

organic solvents.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (Indolin-4-yl)methanol are
not readily available in peer-reviewed literature. However, based on general organic chemistry
principles and procedures for related indole and indoline derivatives, the following generalized
protocols can be proposed.

Synthesis and Purification

A potential synthetic route to (Indolin-4-yl)methanol could involve the reduction of a suitable
indole-4-carboxylic acid derivative.

Workflow for a potential synthesis and purification process:
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Synthesis

Indole-4-carboxylic acid

:

Esterification
(e.g., MeOH, H2S04)

:

Methyl indole-4-carboxylate

:

Reduction of indole ring
(e.g., NaBHs3CN)

:

Methyl indoline-4-carboxylate

:

Reduction of ester
(e.g., LiAlH4 in THF)

:

(Indolin-4-yl)methanol

ork-up

Purification

Crude Product

:

Column Chromatography
(Silica gel, EtOAc/Hexane)

:

Pure (Indolin-4-yl)methanol

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis and purification of (Indolin-4-yl)methanol.
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Protocol:

Esterification: Indole-4-carboxylic acid is esterified, for example, by refluxing in methanol with
a catalytic amount of sulfuric acid.

Indole Reduction: The resulting methyl indole-4-carboxylate is then subjected to reduction of
the indole nucleus to an indoline, which can be achieved using reagents like sodium
cyanoborohydride.

Ester Reduction: The indoline ester is subsequently reduced to the corresponding alcohol
using a strong reducing agent such as lithium aluminum hydride in an anhydrous ether
solvent like THF.

Work-up and Purification: The reaction is carefully quenched, and the crude product is
extracted. Purification is typically achieved by silica gel column chromatography using a
gradient of ethyl acetate in hexane.[4]

Analytical Characterization

The identity and purity of synthesized (Indolin-4-yl)methanol would be confirmed using

standard analytical techniques.

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons, the methylene protons of the indoline ring, the methylene protons of the
methanol group, and the amine proton.

13C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the
aliphatic carbons of the indoline ring, and the carbon of the methanol substituent.

General NMR Sample Preparation:

e Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent
(e.g., CDCIs, DMSO-ds, or Methanol-da).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

o Transfer the solution to an NMR tube.
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e Acquire *H and 3C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
[516]

The IR spectrum will provide information about the functional groups present in the molecule.

o O-H stretch: A broad peak is expected in the region of 3200-3600 cm~1 corresponding to the
hydroxyl group.

e N-H stretch: A peak in the region of 3300-3500 cm~! is expected for the secondary amine.

o C-H stretches: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-
3100 cm~* and 2850-3000 cm~1, respectively.

o C=C stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm~1 region.
General IR Sample Preparation (KBr pellet):

e Grind a small amount of the sample with dry potassium bromide (KBr).

e Press the mixture into a thin, transparent pellet using a hydraulic press.

o Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of
the compound.

o Electrospray lonization (ESI): In positive ion mode, the protonated molecule [M+H]* would
be expected at m/z 150.1.

General MS Sample Preparation:
o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

« Infuse the solution directly into the mass spectrometer or inject it into an HPLC-MS system.

[7]

HPLC can be used to assess the purity of the compound. A reversed-phase method is
generally suitable for indole derivatives.[3][9]
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General HPLC Method:
e Column: C18 reversed-phase column.

o Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid
modifier like formic acid or trifluoroacetic acid (TFA).[8][10]

o Detection: UV detection at a wavelength where the indole chromophore absorbs (e.g., 220
nm or 280 nm).

o Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Workflow for Analytical Characterization:

Purified (Indolin-4-yl)methanol
l Spectroscopic";nalysis ‘ Chroiatographic Analysis
NMR (Slﬁeﬁg))scopy Infrared Spectroscopy Mass Spectrometry HPLC

Click to download full resolution via product page

Caption: Standard workflow for the analytical characterization of (Indolin-4-yl)methanol.

Potential Biological Significance and Signaling
Pathways

While there is no specific research on the biological activity of (Indolin-4-yl)methanol, the
indole scaffold is a well-established pharmacophore present in numerous natural products and
synthetic drugs with a wide range of therapeutic applications, including anticancer, anti-
inflammatory, and antimicrobial activities.[11][12][13]

Indole derivatives are known to modulate various cellular signaling pathways. For instance,
indole-3-carbinol and its dimer, 3,3'-diindolylmethane, have been shown to target the
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PI3K/Akt/mTOR and NF-kB signaling pathways, which are crucial in cancer cell proliferation,
survival, and inflammation.[14][15] It is plausible that (Indolin-4-yl)methanol or its derivatives
could interact with components of these or other signaling cascades.

Potential Signaling Pathway Interactions:

(Indolin-4-yl)methanol
(or its derivatives)

odulation?

Potential Target Signaling Pdthways

PI3K

Modulation?

Akt

MTOR |=—» NF-kB

Inflammation

Click to download full resolution via product page

Cell Growth &
Proliferation

Caption: Hypothetical modulation of the PISK/Akt/mTOR and NF-kB signaling pathways by
(Indolin-4-yl)methanol or its derivatives.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific
biological activities and mechanisms of action of (Indolin-4-yl)methanol.
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Conclusion

(Indolin-4-yl)methanol is an intriguing molecule with potential for further investigation in the
field of medicinal chemistry. This guide has summarized its key physicochemical properties,
drawing from both predicted data and knowledge of structurally related compounds. The
provided generalized experimental protocols offer a starting point for its synthesis and
characterization. Future studies should focus on obtaining experimental validation of its
physicochemical parameters, exploring its synthetic accessibility, and screening for biological
activity to uncover its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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